
1,1,2,2,3,3,4-Heptafluorocyclopentane
Overview
Description
1,1,2,2,3,3,4-Heptafluorocyclopentane (F7A) is a cyclic hydrofluorocarbon (c-HFC) with a molecular formula of C₅H₃F₇ and a molecular weight of 196.07 g/mol . F7A is non-flammable, exhibits low toxicity, and has excellent solvent properties, making it a fourth-generation cleaning agent endorsed by the U.S. Environmental Protection Agency (EPA) to replace ozone-depleting substances like HCFC-141b . Its boiling point is 83°C, and it has a melting point of 21°C, existing as a solid or liquid under standard conditions .
Preparation Methods
Catalytic Hydrogenation of Chlorofluoroolefins
Palladium-Catalyzed Hydrogenation
The most widely reported method for synthesizing 1,1,2,2,3,3,4-heptafluorocyclopentane involves the gas-phase catalytic hydrogenation of 1-chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene. This reaction employs a 1% palladium-supported porous aromatic framework (Pd/PAF) catalyst under hydrogen flow at 200°C for 12 hours . The process achieves a yield of 95.2% with near-complete conversion, attributed to the high surface area and stability of the PAF support, which prevents metal sintering.
The reaction mechanism proceeds via selective hydrogenolysis of the C–Cl bond while preserving the fluorinated backbone. Critical parameters include:
-
Temperature : 150–200°C (optimal at 200°C)
-
Hydrogen flow rate : 4 mmol/h
Post-reaction purification involves bubbling the product gas through water to remove hydrogen chloride, followed by trapping in an ethanol/dry ice bath and drying with 4Å molecular sieves .
Two-Step Gas-Phase Synthesis from 1,2-Dichlorohexafluorocyclopentene
Step 1: Selective Hydrogenation
A patented route begins with 1,2-dichlorohexafluorocyclopentene (F6-12), which undergoes gas-phase hydrogenation over a Pd/ZnF₂ catalyst at 100–250°C and 0.1–1.5 MPa pressure . This step selectively removes one chlorine atom, yielding 1-chloro-3,3,4,4,5,5-hexafluorocyclopentene with 98% conversion efficiency. The Pd/ZnF₂ catalyst (2–5 wt% Pd) is prepared by impregnation of palladium nitrate onto zinc fluoride, followed by calcination at 250–350°C .
Step 2: Fluorine-Chlorine Exchange
The intermediate from Step 1 reacts with anhydrous hydrogen fluoride (AHF) over a chromium-iron hydroxide catalyst (Cr:Fe = 95:5) at 300°C. This fluorination step achieves 96% yield by replacing the remaining chlorine atom with fluorine . The catalyst is activated via pre-fluorination with HF/H₂ mixtures, forming a chromium oxyfluoride surface critical for C–Cl bond activation .
Table 1 : Optimized Conditions for Two-Step Synthesis
Parameter | Step 1 (Hydrogenation) | Step 2 (Fluorination) |
---|---|---|
Temperature | 200°C | 300°C |
Pressure | 0.8 MPa | Atmospheric |
Molar Ratio (Substrate:Gas) | 1:10 (H₂) | 1:15 (HF) |
Contact Time | 10 s | 15 s |
Conversion | 98% | 99% |
Yield | 97% | 96% |
Catalyst Innovations and Comparative Analysis
Metal-Organic Framework (MOF)-Derived Catalysts
Recent advancements utilize chromium-based MOFs (e.g., MIL-101(Cr)) pyrolyzed at 700–900°C to create high-surface-area carbon supports. Fluorination with HF at 300°C yields F-Cr-900 catalysts exhibiting 40% higher activity than traditional Cr₂O₃ in fluorine-chlorine exchange reactions . These materials provide enhanced stability against HF corrosion, a common issue in fluorination processes.
Comparative Performance of Catalyst Systems
Table 2 : Catalyst Efficiency in Fluorination Steps
Catalyst Type | Surface Area (m²/g) | Turnover Frequency (h⁻¹) | Stability (Hours) |
---|---|---|---|
Pd/PAF | 1,200 | 450 | >500 |
Pd/ZnF₂ | 350 | 380 | 300 |
F-Cr-900 | 980 | 520 | >700 |
MOF-derived catalysts show superior longevity due to their hierarchical pore structure, which mitigates coke formation. In contrast, conventional Pd/ZnF₂ requires regeneration every 300 hours due to palladium agglomeration .
Environmental and Industrial Considerations
The shift from liquid-phase to gas-phase reactions has reduced solvent waste by 85%, addressing a major limitation of earlier routes . Modern plants using circulating systems achieve 99.5% material utilization, with byproduct HCl recycled into HF production. Life-cycle analysis indicates a 70% reduction in carbon footprint compared to older methods relying on octafluorocyclopentane .
Chemical Reactions Analysis
Substitution Reactions
The fluorine atoms in 1,1,2,2,3,3,4-heptafluorocyclopentane undergo nucleophilic substitution under controlled conditions. Key findings include:
These reactions are influenced by steric hindrance from adjacent fluorine atoms, which directs substitution to less hindered positions .
Hydrogenation and Isomerization
Catalytic hydrogenation plays a critical role in synthesizing this compound:
Hydrogenation of 1-Chloroheptafluorocyclopentene
Quantum chemical calculations (Gaussian09) confirm that isomerization equilibria during fluorination steps favor the thermodynamically stable this compound over other isomers .
Reaction Conditions and Selectivity
The compound’s reactivity is highly dependent on:
-
Temperature : Reactions above 150°C promote defluorination and ring-opening .
-
Catalysts : Pd-based catalysts enhance hydrogenation efficiency, while KF in DMF facilitates fluorination .
-
Solvents : Non-polar media minimize side reactions by stabilizing intermediates .
Comparative Reactivity with Analogues
Property | This compound | 1,1,2,2,3,3-Hexafluorocyclopentane | Octafluorocyclopentane |
---|---|---|---|
Substitution Rate | Moderate | High | Low |
Thermal Stability | Up to 250°C | Up to 200°C | >300°C |
Catalytic Efficiency | Requires Pd/PAF | Compatible with Pt/Rh | Ru-based catalysts |
Increased fluorine content reduces electrophilic susceptibility but enhances thermal stability .
Mechanistic Insights
Scientific Research Applications
Chemistry
1,1,2,2,3,3,4-Heptafluorocyclopentane is utilized as a solvent and reagent in organic synthesis due to its stability and reactivity. It is particularly effective in substitution reactions where nucleophiles can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
- Nucleophiles: Amines, alcohols, thiols
- Reaction Conditions: Typically mild to prevent decomposition
Biology
In biological research, this compound serves as a model for studying fluorinated biomolecules. Its interactions with biological systems are crucial for understanding the behavior of fluorinated compounds in cellular environments.
Medicine
Research into fluorinated compounds for pharmaceutical applications often includes this compound as a model compound. Its stability and reactivity make it a candidate for drug delivery systems.
Industry
This compound is employed in producing specialty chemicals and materials such as fluorinated polymers and coatings. Its unique properties allow for the development of advanced materials with specific functionalities.
Firefighting Applications
A study demonstrated the effectiveness of this compound as an alternative to traditional halon agents in fire suppression systems. It was found to extinguish fires rapidly while posing lower risks to human health and the environment.
Fluorinated Biomolecules
Another research project explored the interaction of this compound with various biological systems. It was utilized as a model compound to study the behavior of fluorinated biomolecules in cellular environments. The findings revealed potential pathways for drug delivery systems due to its stability and reactivity.
Toxicological Studies
Research indicates that this compound exhibits low acute toxicity. For instance:
- Inhalation (Rat) : LC50 = 14213 ppm (4h)
- Oral (Rat) : LD50 > 2000 mg/kg
- Long-term exposure does not produce significant chronic health effects but should be minimized as a precaution .
Environmental Impact
The environmental impact of this compound has been assessed. While stable in the atmosphere and not significantly contributing to ozone depletion compared to other halogenated compounds , its use must be managed to mitigate any potential ecological risks.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3,4-Heptafluorocyclopentane exerts its effects is primarily through its interactions with other molecules via substitution reactions. The fluorine atoms in the compound can be replaced by other functional groups, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
Structural and Functional Analogues
F7A belongs to a family of five-membered ring fluorides, including:
- 1,1,2,2,3,3-Hexafluorocyclopentane (F6A) : Contains six fluorine atoms.
- cis-1,1,2,2,3,3,4,5-Octafluorocyclopentane (F8A) : Contains eight fluorine atoms .
- HFC-245ea (CHF₂CHFCHF₂): A non-cyclic hydrofluorocarbon with similar applications .
Environmental Impact
Compound | ODP | GWP₁₀₀ | Atmospheric Lifetime (Days) | Radiative Efficiency (W/m²·ppb) |
---|---|---|---|---|
F7A | 0 | 231 | 2.8 | 0.24 |
F8A | 0 | 214 | 3.2 | 0.26 |
HFC-245ea | 0 | 134 | 3.2 | 0.16 |
- Key Observations :
- F7A’s GWP₁₀₀ is higher than HFC-245ea but lower than F8A. Its shorter atmospheric lifetime (2.8 days vs. 3.2 days for F8A) reduces long-term environmental persistence .
- F7A’s radiative efficiency (0.24 W/m²·ppb) is intermediate between HFC-245ea (0.16) and F8A (0.26), influencing its contribution to global warming .
Physical and Chemical Properties
- Key Observations :
Stability and Degradation
- Atmospheric Degradation :
- F7A degrades via reaction with hydroxyl radicals, with a calculated rate constant of $ k = 4.86 \times 10^{11} \, \text{exp}(-89990/RT) \, \text{min}^{-1} $ . Its atmospheric lifetime (2.8 days) is shorter than F8A (3.2 days), reducing its cumulative radiative impact .
Biological Activity
Overview
1,1,2,2,3,3,4-Heptafluorocyclopentane (HFC-447ef) is a fluorinated cyclopentane derivative with the molecular formula C5H3F7. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It exists as a colorless liquid at room temperature and is known for its stability and low reactivity under standard conditions. The compound has gained attention for its potential applications in various fields including chemistry, biology, and medicine.
Target of Action
HFC-447ef is primarily utilized as a fire extinguishing agent. Its mechanism involves interacting with flames and high temperatures through a cooling effect of vaporization and an endothermic contribution. This interaction disrupts the combustion process effectively.
Pharmacokinetics
The pharmacokinetic profile of HFC-447ef indicates that its physical properties—such as a boiling point of 21°C and a density of 1.58 g/cm³—play a crucial role in its biological interactions. The high lipophilicity associated with fluorinated compounds allows for significant interaction with biological membranes.
Toxicological Studies
Research into the toxicological effects of HFC-447ef has shown that it exhibits low acute toxicity in laboratory studies. For instance, studies have indicated that exposure to high concentrations may lead to respiratory irritation but does not result in significant long-term health effects .
The compound's environmental impact has also been assessed, showing that while it is stable in the atmosphere, it does not contribute significantly to ozone depletion compared to other halogenated compounds .
Case Studies
- Firefighting Applications : A study demonstrated the effectiveness of HFC-447ef as an alternative to traditional halon agents in fire suppression systems. It was found to extinguish fires rapidly while posing lower risks to human health and the environment.
- Fluorinated Biomolecules : Another research project explored the interaction of HFC-447ef with various biological systems. It was utilized as a model compound to study the behavior of fluorinated biomolecules in cellular environments, revealing potential pathways for drug delivery systems due to its stability and reactivity .
Comparative Analysis
To better understand the biological activity of HFC-447ef, it is useful to compare it with similar fluorinated compounds:
Compound | Molecular Formula | Biological Activity | Stability |
---|---|---|---|
This compound | C5H3F7 | Fire extinguishing agent | High |
1,1,2-Hexafluorocyclopentane | C5H4F6 | Used in chemical synthesis | Moderate |
1,1-Difluoroethane | C2H4F2 | Refrigerant; low environmental impact | Low |
Research Findings
Recent studies have focused on the thermal stability and reactivity of HFC-447ef. Experimental data suggest that its unique structure contributes to a lower rate of thermal decomposition compared to non-fluorinated counterparts. This property enhances its utility in applications requiring high-temperature stability .
Moreover, theoretical studies have indicated that fluorination significantly affects molecular orbital properties, leading to increased electron affinity and reactivity within biological systems .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing 1,1,2,2,3,3,4-heptafluorocyclopentane with high purity?
- Methodology : Fluorination of cyclopentane derivatives using metal fluorides (e.g., KF or AgF) under controlled conditions is a common approach. Reactive distillation can enhance purity by leveraging azeotropic behavior, as demonstrated in recovery studies . Orthogonal design (e.g., Taguchi methods) optimizes parameters like temperature, pressure, and catalyst ratios to minimize side reactions .
- Validation : Purity assessment via gas chromatography (GC) with fluorine-specific detectors (e.g., ECD) and cross-validation using (δ range: -70 to -200 ppm for CF/CF groups) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- X-ray crystallography for bond-length/angle determination (e.g., C–F bonds: ~1.33–1.36 Å; C–C bonds: ~1.54 Å) .
- Computational modeling (DFT/B3LYP with 6-31G* basis set) to predict vibrational spectra (IR/Raman) and electron density maps .
- Mass spectrometry (EI-MS) for molecular ion ([M] at m/z 196) and fragmentation patterns (e.g., loss of F or CF groups) .
Q. What are the key stability considerations for storing and handling this compound in laboratory settings?
- Storage Protocols : Store in PTFE-lined containers under inert gas (Ar/N) to prevent hydrolysis. Degradation products (e.g., HF) can be monitored via pH-sensitive strips or ion chromatography .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at ~250°C, with exothermic peaks indicating fluoropolymer formation .
Advanced Research Questions
Q. How can conflicting data on reaction yields for fluorinated cyclopentane derivatives be resolved?
- Root-Cause Analysis : Use factorial design (e.g., 2 factorial) to isolate variables like solvent polarity (ε) or fluorination agent reactivity. For example, conflicting yield reports in literature may stem from unaccounted moisture levels, which quench reactive intermediates .
- Mitigation : Replicate experiments under strictly anhydrous conditions (Schlenk line) and apply response surface methodology (RSM) to model nonlinear interactions .
Q. What strategies enable enantioselective synthesis of chiral fluorinated cyclopentanes?
- Chiral Catalysis : Asymmetric fluorination using chiral ligands (e.g., BINAP-metal complexes) or enzymatic systems (e.g., fluorinases) to induce stereoselectivity. Evidence from related perfluorinated compounds (e.g., decafluoropentane stereoisomers) suggests kinetic resolution via chiral stationary phases (CSPs) in HPLC .
- Computational Guidance : Transition-state modeling (QM/MM) identifies steric/electronic barriers to enantiocontrol, guiding ligand design .
Q. How does this compound interact with polymer matrices in material science applications?
- Mechanistic Insights : Use molecular dynamics (MD) simulations to study diffusion coefficients (D ~10 cm/s) and interfacial adhesion in fluoropolymer blends (e.g., PTFE). Experimental validation via atomic force microscopy (AFM) quantifies surface roughness changes post-incorporation .
- Spectroscopy : Solid-state detects phase segregation (e.g., distinct CF/CF signals) in composite materials .
Q. What environmental impacts arise from the persistence of this compound in ecosystems?
- Degradation Pathways : UV photolysis (λ = 254 nm) generates perfluorinated carboxylic acids (PFCAs), detected via LC-MS/MS. Compare half-lives (t) in aqueous vs. soil matrices using OECD 309 guidelines .
- Toxicity Screening : In vitro assays (e.g., mitochondrial toxicity in HepG2 cells) and in silico QSAR models predict bioaccumulation potential (log BCF >3.0) .
Q. Methodological Resources
Properties
IUPAC Name |
1,1,2,2,3,3,4-heptafluorocyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7/c6-2-1-3(7,8)5(11,12)4(2,9)10/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBYQQQHBYGLEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880218 | |
Record name | 1H,1H,2H-Perfluorocyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15290-77-4 | |
Record name | 1,1,2,2,3,3,4-Heptafluorocyclopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15290-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015290774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane, 1,1,2,2,3,3,4-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H,1H,2H-Perfluorocyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50880218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2,3,3,4-heptafluorocyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.